1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
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Overview
Description
1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a compound that features a thiophene ring, a benzyl group, and a urea moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . This compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to diverse downstream effects . These effects can include anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
The synthesis of 1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate benzyl and urea precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or the thiophene ring, using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the urea moiety can produce amines.
Scientific Research Applications
1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
1-Benzyl-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can be compared with other thiophene derivatives and urea-based compounds. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
What sets this compound apart is its unique combination of a benzyl group, thiophene ring, and urea moiety, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-benzyl-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)6-8-16-15(19)17-10-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIVXSAMKUGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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